molecular formula C7H10N2OS B1308103 4,5-Dimethylthiophene-3-carbohydrazide CAS No. 524934-36-9

4,5-Dimethylthiophene-3-carbohydrazide

Cat. No.: B1308103
CAS No.: 524934-36-9
M. Wt: 170.23 g/mol
InChI Key: GXSYIAJXBNLPHT-UHFFFAOYSA-N
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Description

4,5-Dimethylthiophene-3-carbohydrazide is an organic compound with the molecular formula C7H10N2OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylthiophene-3-carbohydrazide typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4,5-Dimethylthiophene-3-carboxylic acid+Hydrazine hydrateThis compound+Water\text{4,5-Dimethylthiophene-3-carboxylic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 4,5-Dimethylthiophene-3-carboxylic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the process would likely involve similar reaction conditions as those used in laboratory synthesis, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions could enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylthiophene-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Various hydrazine derivatives.

    Substitution: Substituted thiophene derivatives with different functional groups.

Scientific Research Applications

4,5-Dimethylthiophene-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5-Dimethylthiophene-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or altering receptor function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Thiophene-3-carbohydrazide: Lacks the methyl groups at positions 4 and 5.

    4-Methylthiophene-3-carbohydrazide: Has a single methyl group at position 4.

    5-Methylthiophene-3-carbohydrazide: Has a single methyl group at position 5.

Uniqueness: 4,5-Dimethylthiophene-3-carbohydrazide is unique due to the presence of two methyl groups at positions 4 and 5, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.

Properties

IUPAC Name

4,5-dimethylthiophene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)11-3-6(4)7(10)9-8/h3H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSYIAJXBNLPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404709
Record name 4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524934-36-9
Record name 4,5-dimethylthiophene-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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